Cas no 2229018-62-4 (4-3-(methylsulfanyl)phenyloxane-2,6-dione)

4-3-(methylsulfanyl)phenyloxane-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 4-3-(methylsulfanyl)phenyloxane-2,6-dione
- 2229018-62-4
- EN300-1749935
- 4-[3-(methylsulfanyl)phenyl]oxane-2,6-dione
-
- インチ: 1S/C12H12O3S/c1-16-10-4-2-3-8(5-10)9-6-11(13)15-12(14)7-9/h2-5,9H,6-7H2,1H3
- InChIKey: ZLSBMLDLCZUXOE-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=CC=CC(=C1)C1CC(=O)OC(C1)=O
計算された属性
- せいみつぶんしりょう: 236.05071541g/mol
- どういたいしつりょう: 236.05071541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 68.7Ų
4-3-(methylsulfanyl)phenyloxane-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1749935-0.05g |
4-[3-(methylsulfanyl)phenyl]oxane-2,6-dione |
2229018-62-4 | 0.05g |
$948.0 | 2023-09-20 | ||
Enamine | EN300-1749935-1.0g |
4-[3-(methylsulfanyl)phenyl]oxane-2,6-dione |
2229018-62-4 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1749935-10.0g |
4-[3-(methylsulfanyl)phenyl]oxane-2,6-dione |
2229018-62-4 | 10g |
$4852.0 | 2023-06-03 | ||
Enamine | EN300-1749935-2.5g |
4-[3-(methylsulfanyl)phenyl]oxane-2,6-dione |
2229018-62-4 | 2.5g |
$2211.0 | 2023-09-20 | ||
Enamine | EN300-1749935-10g |
4-[3-(methylsulfanyl)phenyl]oxane-2,6-dione |
2229018-62-4 | 10g |
$4852.0 | 2023-09-20 | ||
Enamine | EN300-1749935-0.5g |
4-[3-(methylsulfanyl)phenyl]oxane-2,6-dione |
2229018-62-4 | 0.5g |
$1084.0 | 2023-09-20 | ||
Enamine | EN300-1749935-5.0g |
4-[3-(methylsulfanyl)phenyl]oxane-2,6-dione |
2229018-62-4 | 5g |
$3273.0 | 2023-06-03 | ||
Enamine | EN300-1749935-0.1g |
4-[3-(methylsulfanyl)phenyl]oxane-2,6-dione |
2229018-62-4 | 0.1g |
$993.0 | 2023-09-20 | ||
Enamine | EN300-1749935-0.25g |
4-[3-(methylsulfanyl)phenyl]oxane-2,6-dione |
2229018-62-4 | 0.25g |
$1038.0 | 2023-09-20 | ||
Enamine | EN300-1749935-5g |
4-[3-(methylsulfanyl)phenyl]oxane-2,6-dione |
2229018-62-4 | 5g |
$3273.0 | 2023-09-20 |
4-3-(methylsulfanyl)phenyloxane-2,6-dione 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
4-3-(methylsulfanyl)phenyloxane-2,6-dioneに関する追加情報
Chemical Profile of 4-3-(methylsulfanyl)phenyloxane-2,6-dione (CAS No: 2229018-62-4)
4-3-(methylsulfanyl)phenyloxane-2,6-dione, identified by the CAS number 2229018-62-4, is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound features a phenyloxane core substituted with a methylsulfanyl group at the 3-position and diketone functionalities at the 2 and 6 positions. The presence of these specific functional groups imparts distinct chemical properties, making it a promising candidate for further exploration in drug discovery and material science applications.
The molecular structure of 4-3-(methylsulfanyl)phenyloxane-2,6-dione suggests potential interactions with biological targets due to its aromatic system and polar substituents. The methylsulfanyl group, in particular, is known to influence electronic distribution and hydrogen bonding capabilities, which are critical factors in molecular recognition processes. Such features have led researchers to investigate its potential as an intermediate in synthesizing bioactive molecules or as a scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in oxane derivatives due to their stability and ability to mimic other heterocycles such as furans and pyrroles. The incorporation of a phenyloxane ring into a diketone framework offers a versatile platform for modulating reactivity and bioactivity. Studies have shown that oxane-based compounds can exhibit inhibitory effects on various enzymes and receptors, making them valuable for developing treatments against inflammatory diseases, neurological disorders, and infectious diseases.
One of the most compelling aspects of 4-3-(methylsulfanyl)phenyloxane-2,6-dione is its potential as a precursor for more complex molecules. The diketone moiety can undergo various chemical transformations, including condensation reactions, cyclization, and metal-catalyzed coupling reactions, which are widely used in organic synthesis. These reactions can be tailored to introduce additional functional groups or to create larger macrocycles, expanding the chemical space available for drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of small molecules with high accuracy before conducting experimental validation. When applied to 4-3-(methylsulfanyl)phenyloxane-2,6-dione, computational studies have suggested potential interactions with enzymes involved in metabolic pathways relevant to cancer and inflammation. These predictions are particularly intriguing given the increasing reliance on targeted therapies in modern medicine.
The synthesis of 4-3-(methylsulfanyl)phenyloxane-2,6-dione presents an interesting challenge due to the need to precisely control regioselectivity during functionalization. Traditional synthetic routes may require multi-step sequences involving protecting group strategies and careful purification techniques. However, recent developments in catalytic methods have simplified some of these processes, making it more feasible to produce this compound on a larger scale for research purposes.
In addition to its pharmaceutical applications, 4-3-(methylsulfanyl)phenyloxane-2,6-dione has shown promise in material science. The unique electronic properties of its structure make it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) or photovoltaic cells. The ability to tune these properties through structural modifications could lead to innovations in energy-efficient technologies.
The safety profile of 4-3-(methylsulfanyl)phenyloxane-2,6-dione is another critical consideration for researchers planning to work with this compound. While it does not fall under any hazardous or controlled substance classifications, proper handling protocols should still be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working under controlled conditions to minimize exposure risks.
As research continues to uncover new applications for this compound, collaboration between chemists, biologists, and pharmacologists will be essential. The interdisciplinary nature of modern drug discovery necessitates a holistic approach that integrates synthetic chemistry with biological evaluation. By leveraging the unique properties of 4-3-(methylsulfanyl)phenyloxane-2,6-dione, scientists may uncover novel therapeutic strategies that address unmet medical needs.
In conclusion,4-3-(methylsulfanyl)phenyloxane-2,6-dione (CAS No: 2229018-62-4) represents a fascinating compound with diverse potential applications. Its structural features make it an attractive scaffold for drug development and material innovation alike. As further research unfolds,this molecule is poised to play an important role in advancing scientific knowledge across multiple disciplines.
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